Ortho-Substitution Effect on Dihedral Angle: Larger Conformational Distortion Compared to Para Isomers
A 2025 DFT study systematically investigated phenylthiourea derivatives with halogen substituents (F, Cl, Br) at ortho, meta, and para positions and established that ortho-substituted compounds exhibit distinctly larger dihedral angles between the phenyl ring and the thiourea plane than meta or para analogues [1]. Among halogens, bromine (the substituent in the target compound) exerts the strongest effect due to its lower electronegativity, which reduces electron competition and further increases the dihedral angle compared to chlorine or fluorine at the same position [1]. This conformational distortion alters the spatial presentation of the thiourea pharmacophore and modulates intermolecular interactions such as hydrogen bonding and π-stacking [2].
| Evidence Dimension | Dihedral angle between substituted phenyl ring and thiourea plane |
|---|---|
| Target Compound Data | Ortho-Br substituted phenylthiourea: significantly larger dihedral angle relative to meta/para isomers (exact numerical values behind paywall; qualitative trend confirmed in published highlights) [1] |
| Comparator Or Baseline | Para-Br and meta-Br substituted phenylthiourea isomers: smaller dihedral angles [1] |
| Quantified Difference | Trend: ortho > meta > para for halogen-substituted phenylthioureas; bromine effect larger than chlorine or fluorine at ortho position due to lower electronegativity [1] |
| Conditions | DFT-optimized gas-phase structures of substituted 4-phenyl-3-thiosemicarbazide and phenylthiourea derivatives [1] |
Why This Matters
Larger dihedral angles directly affect molecular recognition, binding pocket complementarity, and crystal packing, making the ortho-bromo compound functionally distinct from its para-bromo isomer in any structure-dependent application.
- [1] Chen, M. et al. (2025) Inherent relationships in thiourea derivatives: effects of phenyl substitution position and linear alkyl chain length. Electrochimica Acta, 543: 147652. View Source
- [2] Rosiak, D. et al. (2021) The influence of the type of halogen substituent and its position on the molecular conformation, intermolecular interactions and crystal packing for a series of 1-benzoyl-3-(halogenophenyl)thioureas. Acta Crystallographica C, 77(Pt 1): 11-19. PMID: 33397820. View Source
